molecular formula C12H18BrNO B15239180 [(3-Bromo-4-methoxyphenyl)methyl](butan-2-yl)amine

[(3-Bromo-4-methoxyphenyl)methyl](butan-2-yl)amine

Cat. No.: B15239180
M. Wt: 272.18 g/mol
InChI Key: VHUWBIGIYVIQGW-UHFFFAOYSA-N
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Description

(3-Bromo-4-methoxyphenyl)methylamine is an organic compound with the molecular formula C12H18BrNO It is characterized by the presence of a bromine atom, a methoxy group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methoxyphenyl)methylamine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methoxyphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(3-Bromo-4-methoxyphenyl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-4-methoxyphenyl)methylamine involves its interaction with molecular targets and pathways. The presence of the bromine and methoxy groups can influence its reactivity and binding affinity to specific receptors or enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-4-methylphenyl)methylamine
  • (3-Bromo-4-ethoxyphenyl)methylamine
  • (3-Bromo-4-hydroxyphenyl)methylamine

Uniqueness

(3-Bromo-4-methoxyphenyl)methylamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]butan-2-amine

InChI

InChI=1S/C12H18BrNO/c1-4-9(2)14-8-10-5-6-12(15-3)11(13)7-10/h5-7,9,14H,4,8H2,1-3H3

InChI Key

VHUWBIGIYVIQGW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1)OC)Br

Origin of Product

United States

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